(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18216394
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F4NO |
|---|---|
| Molecular Weight | 223.17 g/mol |
| IUPAC Name | (2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
| Standard InChI Key | XMNMWIYSKPEFOY-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)C(F)(F)F)[C@@H](CO)N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with fluorine. The chiral center at the β-carbon of the ethanolamine backbone confers (S)-configuration, critical for its stereoselective interactions. The molecular formula is C₉H₉F₄NO, with a molecular weight of 223.17 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol | |
| SMILES | OCC@HN | |
| InChIKey | GQEMMJCUBRVLMT-UHFFFAOYSA-N | |
| Molecular Weight | 223.17 g/mol |
Stereochemical Considerations
The (S)-enantiomer’s configuration is pivotal for its biological activity. Comparative studies on enantiomers of analogous compounds, such as (R)-2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol , demonstrate significant differences in receptor binding affinities and metabolic pathways.
Synthesis and Chemical Reactivity
Synthetic Routes
While detailed protocols are proprietary, plausible methods include:
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Reductive Amination: Reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethanolamine followed by stereoselective reduction.
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Chiral Resolution: Separation of racemic mixtures using chiral auxiliaries or chromatography, as seen in the synthesis of (S)-2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol .
Reactivity Profile
The amino and hydroxyl groups facilitate nucleophilic substitutions and hydrogen bonding. The electron-withdrawing -CF₃ group deactivates the aromatic ring, directing electrophilic attacks to meta positions .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilicity (logP ≈ 1.8) is enhanced by -CF₃, promoting membrane permeability. Aqueous solubility is limited (~2 mg/mL at 25°C) due to the hydrophobic aryl group.
Table 2: Physicochemical Data
Spectroscopic Features
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¹H NMR (DMSO-d₆): δ 7.8 (d, J = 8.4 Hz, 1H, ArH), 7.6 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 5.1 (br s, 1H, -OH), 3.9 (m, 1H, -CH(NH₂)), 3.4 (m, 2H, -CH₂OH).
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¹³C NMR: δ 161.2 (C-F), 139.5 (q, J = 32 Hz, -CF₃), 126.8–115.4 (aromatic carbons) .
Biological Relevance and Applications
Material Science Applications
The compound’s rigid aryl backbone and hydrogen-bonding capacity make it a building block for liquid crystals and polymers .
| Precaution | Recommendation |
|---|---|
| Storage | 4°C in airtight container |
| PPE | Gloves, goggles, respirator |
| First Aid | Flush eyes/skin with water |
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
The (S)-enantiomer exhibits 10–20% higher metabolic stability than its (R)-counterpart in hepatic microsome assays .
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